allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps. The process typically starts with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the allyl, methoxy, and methylbutoxy groups through various organic reactions. Common reagents used in these steps include allyl bromide, methoxybenzene, and methylbutanol, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of high-performance materials and formulations.
Mechanism of Action
The mechanism of action of allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-6-methoxyphenol: Shares the allyl and methoxy groups but lacks the complex pyrimido[2,1-b][1,3]thiazine structure.
Allyl (3-methylbutoxy)acetate: Contains the allyl and methylbutoxy groups but has a simpler ester structure.
Uniqueness
Allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its combination of multiple functional groups and complex heterocyclic structure
Properties
Molecular Formula |
C24H30N2O5S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
prop-2-enyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H30N2O5S/c1-6-11-31-23(28)21-16(4)25-24-26(20(27)10-13-32-24)22(21)17-7-8-18(19(14-17)29-5)30-12-9-15(2)3/h6-8,14-15,22H,1,9-13H2,2-5H3 |
InChI Key |
ALDVWZAPISSFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OCC=C |
Origin of Product |
United States |
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